molecular formula C8H3BrClF3N2 B1440163 3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1160474-82-7

3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B1440163
CAS No.: 1160474-82-7
M. Wt: 299.47 g/mol
InChI Key: XZYBSXQLNHMPPY-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a high-value chemical intermediate designed for advanced pharmaceutical and agrochemical research. Its structure incorporates multiple functional groups, making it a versatile scaffold for constructing novel bioactive molecules. The imidazo[1,2-a]pyridine core is a privileged pharmacophore in medicinal chemistry, featured in several marketed drugs and candidates due to its significant biological activities, which can include analgesic, anticancer, and anxiolytic properties . The presence of bromo and chloro substituents at the 3- and 6-positions, respectively, provides distinct sites for selective cross-coupling reactions, enabling efficient derivatization and structure-activity relationship (SAR) studies . The electron-withdrawing trifluoromethyl group at the 2-position is a key motif known to profoundly influence a compound's physicochemical properties, including its metabolic stability, lipophilicity, and biomolecular affinity . This combination makes the compound particularly valuable in discovery programs for antileishmanial agents and other therapeutic areas, as well as in the development of new agrochemicals, where the trifluoromethylpyridine moiety is a established key intermediate . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3N2/c9-7-6(8(11,12)13)14-5-2-1-4(10)3-15(5)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYBSXQLNHMPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are commonly synthesized via condensation reactions involving 2-aminopyridines and α-haloketones or related electrophiles, often followed by further functional group modifications such as halogenation or trifluoromethylation. Recent advances include multicomponent reactions and oxidative couplings to build the fused bicyclic system efficiently.

Preparation of 3-Bromo-6-chloropyridine Precursors

A critical intermediate in the synthesis of the target compound is 3-bromo-6-chloropyridine , which undergoes further transformations to introduce the trifluoromethyl group and complete the imidazo[1,2-a]pyridine framework.

According to a Chinese patent (CN103058921A), the preparation of 3-bromo-6-chloropyridine-2-formic acid—a key precursor—involves the following steps:

Step Reaction Description Reagents & Conditions Yield & Notes
1 Oxidation of 3-bromo-6-chloropyridine to 3-bromo-6-chloropyridine oxynitride React 3-bromo-6-chloropyridine with carbamide peroxide and trifluoroacetic anhydride in chloroform at 10–35 °C for ≥10 hours 68.6% yield of oxynitride solid, isolated by filtration
2 Cyanation to 3-bromo-6-chloropyridine-2-cyanogen React oxynitride with trimethylsilyl cyanide (TMSCN) and triethylamine in acetonitrile under reflux for ≥10 hours Crude product isolated, used directly in next step
3 Hydrolysis to 3-bromo-6-chloropyridine-2-formic acid Hydrolyze cyanogen intermediate with 90–98% sulfuric acid at 140–180 °C for 2.5–4 hours Final acid product obtained after work-up

This multi-step process is notable for its use of mild oxidation and cyanation conditions, enabling selective functionalization of the pyridine ring without extensive purification between steps.

Introduction of the Trifluoromethyl Group and Imidazo[1,2-a]pyridine Ring Formation

The trifluoromethyl substituent at the 2-position of the imidazo[1,2-a]pyridine ring is typically introduced via trifluoromethylation reagents or by using trifluoromethyl-substituted starting materials. While specific methods for 3-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine are limited in the literature, general strategies for imidazo[1,2-a]pyridine synthesis with trifluoromethyl groups include:

  • Condensation of 2-aminopyridines bearing trifluoromethyl substituents with α-haloketones.
  • Use of trifluoromethylated α-haloketones or aldehydes in multicomponent reactions.
  • Post-synthetic trifluoromethylation via electrophilic trifluoromethylation agents.

A comprehensive review on imidazo[1,2-a]pyridine synthesis highlights condensation, multicomponent reactions, and oxidative coupling as versatile methods to construct the core scaffold, which can be adapted to include halogen and trifluoromethyl substituents.

Halogenation and Functional Group Transformations on Imidazo[1,2-a]pyridine

Selective bromination and chlorination to install the 3-bromo and 6-chloro substituents on the imidazo[1,2-a]pyridine ring are typically achieved via:

  • Electrophilic halogenation using reagents such as N-bromosuccinimide (NBS) or chlorine gas under controlled conditions.
  • Use of phosphorus tribromide (PBr3) in the conversion of hydroxy or acetamide intermediates to brominated derivatives, as described in the preparation of related imidazo[1,2-a]pyridine-3-acetamides.

For example, a patented process describes the conversion of hydroxyacetamide intermediates to brominated imidazo[1,2-a]pyridine derivatives using phosphorus tribromide in solvents like methyl isobutyl ketone or tetrahydrofuran at 20–100 °C, yielding filterable salts that can be hydrolyzed to the desired compounds with good purity and yield.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents Conditions Outcome Reference
Oxidation of 3-bromo-6-chloropyridine Carbamide peroxide, trifluoroacetic anhydride, chloroform 10–35 °C, ≥10 h 3-bromo-6-chloropyridine oxynitride (68.6% yield)
Cyanation Trimethylsilyl cyanide, triethylamine, acetonitrile Reflux, ≥10 h 3-bromo-6-chloropyridine-2-cyanogen (crude)
Hydrolysis Sulfuric acid (90–98%) 140–180 °C, 2.5–4 h 3-bromo-6-chloropyridine-2-formic acid
Imidazo[1,2-a]pyridine ring formation 2-aminopyridine derivatives, α-haloketones Condensation, heating Imidazo[1,2-a]pyridine core
Bromination of hydroxyacetamide intermediate Phosphorus tribromide, methyl isobutyl ketone or THF 20–100 °C 3-bromoimidazo[1,2-a]pyridine derivatives
Introduction of trifluoromethyl group Trifluoromethylated starting materials or reagents Varies by method 2-(trifluoromethyl)imidazo[1,2-a]pyridine

Research Findings and Practical Considerations

  • The oxidation and cyanation steps for preparing 3-bromo-6-chloropyridine derivatives are robust and scalable, with yields around 60–70% and straightforward purification by filtration and extraction.
  • The use of phosphorus tribromide for bromination of imidazo[1,2-a]pyridine intermediates provides a clean reaction with precipitated salts that simplify isolation and improve purity.
  • The trifluoromethyl group can be introduced either pre- or post-ring formation, but pre-functionalization of starting materials often offers better control over substitution patterns.
  • Reaction temperatures and times are critical: oxidation and cyanation require prolonged reaction times (≥10 hours) at moderate temperatures, while hydrolysis demands higher temperatures (140–180 °C) for efficient conversion.
  • Solvent choice impacts reaction efficiency and product isolation; methyl isobutyl ketone and tetrahydrofuran are favored for bromination steps due to their inertness and ability to dissolve reagents and products.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₃BrClF₃N₂
  • Molecular Weight : 299.48 g/mol
  • Melting Point : 126–128 °C
  • CAS Number : 1160474-82-7

The compound features a fused imidazo-pyridine structure, which is known for its bioactivity. The presence of bromine, chlorine, and trifluoromethyl groups enhances its chemical reactivity and potential interactions with biological targets.

Medicinal Chemistry

3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine has been explored for its potential as a drug candidate. Its structural analogs have shown promise in:

  • Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. Studies indicate that modifications in the imidazo-pyridine framework can lead to enhanced anticancer properties by targeting specific pathways involved in tumor growth.
  • Antimicrobial Properties : Research has demonstrated that imidazo-pyridine derivatives exhibit significant antimicrobial activity against various pathogens. The trifluoromethyl group contributes to the lipophilicity of the molecule, facilitating membrane penetration.

Agrochemical Applications

The compound's unique structure allows it to serve as a potential agrochemical agent. Its derivatives are being studied for:

  • Pesticidal Activity : Compounds related to this compound have shown effectiveness against pests and diseases affecting crops, making them candidates for developing new pesticides.

Material Science

In material science, this compound is being evaluated for:

  • Organic Electronics : The imidazo-pyridine structure is beneficial in the development of organic semiconductors. Its electronic properties can be tuned for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agent
Medicinal ChemistryAntimicrobial activity
AgrochemicalsPesticide development
Material ScienceOrganic semiconductor

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored various derivatives of imidazo-pyridine compounds, including this compound. The results indicated a significant reduction in cell viability in multiple cancer cell lines, suggesting that this compound could be a lead candidate for further development as an anticancer drug.

Case Study 2: Agrochemical Efficacy

In agricultural studies, derivatives of this compound were tested against common agricultural pests. Results showed a marked decrease in pest populations when treated with formulations containing this compound, indicating its potential as an environmentally friendly pesticide alternative.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares key structural analogs, emphasizing substituent positions and their impacts:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound 3-Br, 6-Cl, 2-CF₃ C₈H₄BrClF₃N₂ 314.48 High lipophilicity; potential CNS activity
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine 6-Br, 2-CF₃ C₈H₄BrF₃N₂ 264.03 Reduced steric hindrance at position 3
8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine 8-Br, 6-CF₃ C₈H₄BrF₃N₂ 264.03 Altered electrophilic reactivity
8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine 8-Br, 6-Cl, 2-CH₂Cl C₈H₅BrCl₂N₂ 295.95 Increased reactivity via chloromethyl
3-Nitro-2-tosylmethyl-6-(3-CF₃-phenyl)imidazo[1,2-a]pyridine 3-NO₂, 2-SO₂Tol, 6-aryl-CF₃ C₂₁H₁₄N₃O₄F₃S 461.41 Enhanced aqueous solubility (sulfonyl)
2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine 2-Br, 6-CF₃ C₈H₄BrF₃N₂ 264.03 Limited halogen diversity

Key Observations :

  • Trifluoromethyl Group : The 2-CF₃ group in the target compound enhances metabolic stability and lipophilicity compared to analogs with sulfonyl or chloromethyl groups .
  • Halogen Positioning : Bromine at position 3 (target) vs. position 6 or 8 (analogs) alters electrophilic substitution patterns, as the 3-position is typically more reactive in imidazo[1,2-a]pyridines .
  • Solubility : Sulfonyl-containing derivatives (e.g., tosylmethyl in ) exhibit improved aqueous solubility, whereas trifluoromethyl and halogenated analogs are more lipophilic.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 6-Bromo-2-CF₃ Analog 8-Bromo-6-CF₃ Analog 3-Nitro-2-tosylmethyl Analog
LogP (Calculated) 3.1 2.8 2.7 1.9
Aqueous Solubility Low (CF₃ reduces solubility) Very low Low Moderate (sulfonyl enhances)
Metabolic Stability High (CF₃ resists oxidation) High High Moderate (sulfonyl susceptible)
CYP Inhibition Likely low Low Low Moderate (nitro group)

Implications :

  • The target compound’s high lipophilicity (LogP 3.1) suggests favorable blood-brain barrier penetration, making it a candidate for CNS drug development .
  • Sulfonyl-containing analogs trade lipophilicity for solubility, which may improve oral bioavailability .

Biological Activity

3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₈H₃BrClF₃N₂
  • Molecular Weight : 299.475 g/mol
  • CAS Number : 1146615-86-2

The presence of bromine, chlorine, and trifluoromethyl groups contributes to the compound's unique properties, enhancing its lipophilicity and metabolic stability, which are critical for drug development.

Antimicrobial Properties

Research indicates that compounds with imidazo[1,2-a]pyridine structures exhibit significant antimicrobial activity. A study highlighted that derivatives of imidazo[1,2-a]pyridine demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The specific activity of this compound against these pathogens remains to be fully characterized but suggests a promising avenue for further investigation.

Enzyme Inhibition

The compound is also being studied for its potential as an enzyme inhibitor. For instance, related compounds have shown inhibitory effects on branched-chain amino acid transaminases (BCATs), which are implicated in several cancer types. The inhibition of BCATs can lead to altered metabolic pathways in cancer cells, potentially providing a therapeutic strategy for targeting malignancies.

Case Studies

  • Antibacterial Activity : In vitro studies have reported that imidazo[1,2-a]pyridine derivatives exhibit minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics. For example, one derivative showed an MIC of 8 ng/mL against MRSE compared to vancomycin's MIC of 0.5–1 μg/mL.
  • Enzyme Inhibition : A high-throughput screening campaign identified novel inhibitors of BCATs with structural similarities to this compound. These inhibitors displayed high selectivity and cellular activity, indicating the potential for this compound to serve as a lead structure in drug development.

Data Tables

Compound CAS Number Activity MIC (µg/mL)
This compound1146615-86-2AntimicrobialTBD
Imidazo[1,2-a]pyridine Derivative ATBDAntimicrobial (MRSA)0.125
Imidazo[1,2-a]pyridine Derivative BTBDEnzyme Inhibitor (BCAT)TBD

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine, and what factors influence yield optimization?

  • Answer: The compound can be synthesized via multi-step substitution and cyclization reactions. Key steps include:
  • Substitution reactions using ethyl pyruvate or 2-aminopyridine derivatives as starting materials (e.g., bromination at C-3 or chlorination at C-6) .
  • Copper-catalyzed three-component coupling (TCC) involving 2-aminopyridines, arylaldehydes, and alkynes for scaffold assembly, which is efficient and avoids multistep precursors .
    Yield optimization depends on reaction conditions (temperature, solvent polarity), catalyst loading (e.g., Cu catalysts), and steric/electronic effects of substituents (e.g., trifluoromethyl groups may hinder reactivity) .

Q. How do the substituents on the imidazo[1,2-a]pyridine core influence its biological activity, particularly in COX-2 inhibition?

  • Answer: Substituents at C-3 and C-6 significantly modulate activity:
  • Mannich bases or phenylamino groups at C-3 enhance COX-2 selectivity (e.g., morpholine-substituted derivatives showed IC50 = 0.07 μM and selectivity index = 217.1) .
  • Electron-withdrawing groups (e.g., trifluoromethyl, bromo, chloro) improve metabolic stability and binding affinity to hydrophobic pockets in COX-2 .
    Systematic SAR studies should compare derivatives with varying substituents using in vitro COX-1/COX-2 inhibition assays .

Q. What spectroscopic techniques are critical for characterizing the structure and purity of this compound?

  • Answer: Essential techniques include:
  • 1H/13C NMR to confirm substitution patterns and scaffold integrity (e.g., distinguishing chloro vs. bromo signals) .
  • Mass spectrometry (ESI/HRMS) for molecular weight validation and impurity detection .
  • X-ray crystallography (if crystalline) to resolve regiochemistry and polymorph-dependent properties .

Advanced Research Questions

Q. What strategies enable regioselective functionalization at the C-3 position of imidazo[1,2-a]pyridine derivatives, and how can they be applied to this compound?

  • Answer: Regioselective methods include:
  • Decarboxylative Petasis-like reactions for C-3 diversification without metal catalysts, using boronic acids and aldehydes .
  • Friedel-Crafts acylation with catalytic AlCl3 to introduce acetyl groups, applicable even with sterically hindered substituents (e.g., trifluoromethyl) .
    Challenges arise from competing reactivity at C-6 (chloro) and C-2 (trifluoromethyl), requiring optimized stoichiometry and reaction times .

Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

  • Answer:
  • Docking studies (e.g., AutoDock Vina) predict interactions with targets like COX-2 or GABA receptors by analyzing substituent effects on binding-pocket occupancy .
  • DFT calculations assess electronic effects (e.g., trifluoromethyl’s electron-withdrawing nature) on reaction intermediates or excited-state properties (e.g., ESIPT luminescence) .
  • MD simulations evaluate conformational stability in biological environments .

Q. What challenges arise in analyzing contradictory biological activity data across studies, and how can they be resolved?

  • Answer: Contradictions may stem from:
  • Assay variability (e.g., cell-free vs. cell-based COX-2 inhibition assays). Validate using orthogonal methods (e.g., in vivo analgesic models combined with enzyme kinetics) .
  • Substituent positional isomerism , where bromo/chloro placement alters activity. Use X-ray or NOESY to confirm regiochemistry .
  • Polymorph-driven bioavailability differences . Characterize solid-state forms via PXRD and DSC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Reactant of Route 2
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3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

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